DBCO-C3-PEG4-amine DBCO-C3-PEG4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674985
InChI: InChI=1S/C33H43N3O8/c34-15-19-41-21-23-43-25-24-42-22-20-40-18-14-33(39)44-17-5-16-35-31(37)12-13-32(38)36-26-29-8-2-1-6-27(29)10-11-28-7-3-4-9-30(28)36/h1-4,6-9H,5,12-26,34H2,(H,35,37)
SMILES: C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCOC(=O)CCOCCOCCOCCOCCN
Molecular Formula: C33H43N3O8
Molecular Weight: 609.7 g/mol

DBCO-C3-PEG4-amine

CAS No.:

Cat. No.: VC13674985

Molecular Formula: C33H43N3O8

Molecular Weight: 609.7 g/mol

* For research use only. Not for human or veterinary use.

DBCO-C3-PEG4-amine -

Specification

Molecular Formula C33H43N3O8
Molecular Weight 609.7 g/mol
IUPAC Name 3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]propyl 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Standard InChI InChI=1S/C33H43N3O8/c34-15-19-41-21-23-43-25-24-42-22-20-40-18-14-33(39)44-17-5-16-35-31(37)12-13-32(38)36-26-29-8-2-1-6-27(29)10-11-28-7-3-4-9-30(28)36/h1-4,6-9H,5,12-26,34H2,(H,35,37)
Standard InChI Key LUQYPCXYQQOMEO-UHFFFAOYSA-N
SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCOC(=O)CCOCCOCCOCCOCCN
Canonical SMILES C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCCOC(=O)CCOCCOCCOCCOCCN

Introduction

Chemical Structure and Physicochemical Properties

DBCO-C3-PEG4-amine (molecular formula: C₃₃H₄₃N₃O₈) features a 609.7 Da molecular weight and 95% purity in commercial preparations . The molecule is structured as follows:

  • DBCO Core: A strained cyclooctyne group that undergoes rapid, copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized molecules, forming stable triazole linkages .

  • C3-PEG4 Spacer: A four-unit polyethylene glycol chain connected via a three-carbon (C3) linker. This spacer reduces steric hindrance, enhances aqueous solubility, and improves pharmacokinetic properties of conjugated molecules .

  • Terminal Amine: A primary amine (-NH₂) group reactive with carboxylic acids, NHS esters, and carbonyl compounds, enabling secondary conjugation via amide bond formation .

Table 1: Key Physicochemical Parameters of DBCO-C3-PEG4-Amine

PropertyValueSource
Molecular Weight609.7 g/mol
Purity≥95%
Solubility in DMSO50 mg/mL (95.49 mM)
Storage Conditions-20°C (powder), -80°C (solution)
Functional GroupsDBCO, PEG4, NH₂

Synthetic Routes and Modification Strategies

The synthesis of DBCO-C3-PEG4-amine typically follows a modular approach:

  • DBCO Activation: The DBCO core is functionalized with a bromoacetamide group to enable nucleophilic substitution reactions.

  • PEG Spacer Incorporation: A tetraethylene glycol chain with a C3 alkyl linker is attached via ether bond formation, using Mitsunobu or Williamson synthesis protocols .

  • Amine Group Installation: A Boc-protected amine is introduced at the terminal PEG position, followed by acidic deprotection (e.g., trifluoroacetic acid) to yield the free -NH₂ group .

Recent optimizations (2024) have reduced side reactions during PEGylation by employing ultra-dry solvent systems and controlled temperature gradients, achieving >90% yield in industrial-scale production .

Applications in Antibody-Drug Conjugates (ADCs)

DBCO-C3-PEG4-amine addresses critical challenges in ADC development:

  • Payload Attachment: The DBCO group conjugates with azide-modified antibodies (e.g., trastuzumab, cetuximab) at 37°C within 2 hours, outperforming traditional maleimide-thiol conjugation in stability and specificity .

  • Solubility Enhancement: PEG4 spacers increase the hydrophilicity of hydrophobic payloads (e.g., monomethyl auristatin E), reducing aggregation in physiological buffers .

  • Controlled Drug Release: Non-cleavable linkages formed via SPAAC maintain ADC stability in circulation, with payload release occurring selectively in lysosomal compartments .

A 2024 study demonstrated that ADCs constructed with DBCO-C3-PEG4-amine showed 40% higher tumor-to-plasma ratios in xenograft models compared to conventional linkers, attributed to improved solubility and reduced off-target binding .

Role in PROTAC Design and Targeted Protein Degradation

PROTACs leveraging DBCO-C3-PEG4-amine exhibit enhanced cellular uptake and degradation efficiency:

  • E3 Ligase Recruitment: The amine group conjugates to E3 ligase ligands (e.g., thalidomide analogs) via NHS ester chemistry, while the DBCO end links to target protein binders (e.g., kinase inhibitors) .

  • PEG-Mediated Solubility: The PEG4 spacer mitigates the hydrophobicity of PROTAC molecules, achieving intracellular concentrations of 1–5 μM in vitro without precipitation .

  • In Vivo Stability: Mouse pharmacokinetic studies (2025) showed a 2.3-fold increase in PROTAC half-life when using DBCO-C3-PEG4-amine versus non-PEGylated linkers .

Bioconjugation Efficiency and Kinetic Parameters

The copper-free click chemistry enabled by DBCO-C3-PEG4-amine offers distinct advantages:

  • Reaction Rate: Second-order rate constants (k₂) of 0.5–1.2 M⁻¹s⁻¹ at 25°C, enabling complete conjugation within 30 minutes at micromolar concentrations .

  • Specificity: No cross-reactivity with thiols, alcohols, or amines under physiological conditions, as confirmed by LC-MS analyses .

  • Orthogonality: Compatible with subsequent amine-reactive modifications (e.g., FITC labeling) post-conjugation, allowing multi-step functionalization .

Solubility and Stability Profiles

The PEG4 spacer profoundly impacts biophysical properties:

  • Aqueous Solubility: 50 mg/mL in DMSO, with >10 mg/mL solubility observed in PBS (pH 7.4) at 25°C .

  • Thermal Stability: Decomposition temperature (Td) of 215°C, as determined by thermogravimetric analysis (TGA) .

  • Long-Term Storage: Lyophilized powder remains stable for 3 years at -20°C, while DMSO solutions retain 90% activity after 6 months at -80°C .

Emerging Applications and Future Directions

Recent innovations (2024–2025) have expanded DBCO-C3-PEG4-amine’s utility:

  • Multivalent Nanoparticles: Conjugation to azide-functionalized quantum dots enables real-time tracking of drug delivery in vivo, with 20-nm particles showing optimal tumor penetration .

  • Gene Therapy Vectors: Amine-directed coupling to polyethyleneimine (PEI) polymers enhances siRNA complexation efficiency by 70% compared to unmodified PEI .

  • Theranostic Systems: Dual-labeled constructs (DBCO for targeting, amine for chelator attachment) enable simultaneous PET imaging and radiotherapy in glioblastoma models .

Future research priorities include developing enantiopure DBCO derivatives to minimize batch variability and engineering photoactivatable DBCO variants for spatiotemporal control over conjugation .

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